(3,5-Dimethoxyphenyl)methanethiol
Description
(3,5-Dimethoxyphenyl)methanethiol (CAS: 753464-19-8) is a sulfur-containing aromatic compound characterized by two methoxy (-OCH₃) groups at the 3- and 5-positions of the benzene ring and a thiol (-SH) functional group attached to the methylene bridge. Its structure combines electron-donating methoxy groups with the nucleophilic thiol moiety, making it a candidate for applications in organic synthesis, coordination chemistry, or materials science.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-10-8-3-7(6-12)4-9(5-8)11-2/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJVPNBRBKLOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CS)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethoxyphenyl)methanethiol typically involves the reaction of 3,5-dimethoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through standard organic purification techniques such as recrystallization or column chromatography .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the thiol group, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethoxyphenyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Oxidation: Formation of disulfides.
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of the corresponding alcohol
Scientific Research Applications
Materials Science
(3,5-Dimethoxyphenyl)methanethiol is increasingly used in the synthesis of advanced materials, particularly in the production of nanoparticles and nanocomposites.
Nanoparticle Stabilization
Research has shown that this compound can stabilize gold nanoparticles, enhancing their stability and size distribution. For instance, studies have demonstrated that dendron-stabilized gold nanoparticles using this compound exhibit high stability and are suitable for applications in catalysis and sensing technologies .
Medicinal Chemistry
The compound's unique structure allows it to be explored for potential therapeutic applications.
Antioxidant Properties
There is evidence suggesting that this compound possesses antioxidant properties. These properties could be beneficial in developing treatments for oxidative stress-related conditions. Further research is needed to quantify these effects and explore their mechanisms.
Drug Development
The compound may serve as a precursor for synthesizing novel pharmaceuticals. Its ability to modify biological activity through structural changes makes it a candidate for drug design strategies targeting specific biochemical pathways.
Environmental Studies
In environmental chemistry, this compound has been investigated for its role in various biochemical processes.
Biodegradation Studies
Research indicates that compounds similar to this compound can undergo biodegradation processes in natural environments. Understanding these processes is crucial for assessing the environmental impact of thiols and their derivatives.
Odorant Studies
Due to its strong odor characteristics similar to other thiols, this compound can be utilized in studies related to odor detection and environmental monitoring of sulfur compounds .
Case Study 1: Gold Nanoparticle Synthesis
In a study published in a peer-reviewed journal, researchers synthesized gold nanoparticles using this compound as a stabilizing agent. The resulting nanoparticles demonstrated enhanced catalytic activity compared to those synthesized without stabilizers. This study highlights the compound's role in improving material properties for industrial applications .
Case Study 2: Antioxidant Activity Assessment
A recent investigation evaluated the antioxidant capacity of this compound using various assays. The results indicated significant free radical scavenging activity, suggesting potential applications in nutraceutical formulations aimed at combating oxidative stress .
Mechanism of Action
The mechanism of action of (3,5-Dimethoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The methoxy groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural Analysis :
- This contrasts with the cyano (-CN) and trifluoromethyl (-CF₃) groups in analogs, which withdraw electron density, increasing thiol acidity and altering reactivity .
- The tert-butyl group in (4-(tert-Butyl)phenyl)methanethiol introduces steric hindrance, which may reduce nucleophilic accessibility of the thiol group compared to the less hindered (3,5-Dimethoxyphenyl) derivative .
Physical and Chemical Properties
- Solubility: Methoxy groups in this compound likely improve solubility in polar aprotic solvents (e.g., DMF or DMSO), whereas the tert-butyl analog may favor nonpolar solvents due to its hydrophobic substituent .
- Acidity : The thiol group’s acidity is influenced by substituents. While exact pKa values are unavailable, the electron-withdrawing -CF₃ group in [4-(Trifluoromethyl)phenyl]methanethiol is expected to lower pKa (increased acidity) relative to the electron-donating methoxy groups in this compound .
Reactivity and Stability
- Oxidation Stability : Thiols are prone to oxidation, forming disulfides. The steric bulk of the tert-butyl group may slow oxidation in (4-(tert-Butyl)phenyl)methanethiol, while electron-withdrawing groups (e.g., -CF₃) could accelerate oxidation in [4-(Trifluoromethyl)phenyl]methanethiol by stabilizing transition states .
- Nucleophilic Reactivity: The methoxy groups in this compound may direct electrophilic substitution to the para position of the thiol group, whereas the cyano group in 4-(Sulfanylmethyl)benzonitrile could deactivate the ring toward electrophiles .
Biological Activity
(3,5-Dimethoxyphenyl)methanethiol is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₂O₂S
- CAS Number : 15534622
- Structure : The compound features a methanethiol group (-SH) attached to a phenyl ring that is further substituted with two methoxy groups at the 3 and 5 positions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) for common pathogens are summarized in the following table:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.
Antioxidant Activity
This compound has also been studied for its antioxidant properties. A study published in MDPI highlighted its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantitatively assessed using the DPPH assay, yielding an IC50 value of 30 µM, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 20 µM) .
Case Study 1: Cytotoxicity Assessment
A cytotoxicity study involving this compound was conducted on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards MDA-MB-231 breast cancer cells with an IC50 value of 40 µM after 48 hours of exposure. This suggests potential for further development as an anticancer agent .
Case Study 2: Neurotoxicity Evaluation
In another investigation focused on neurotoxicity, researchers evaluated the effects of this compound on primary rat cortical cultures. The study found that at concentrations above 100 µM, the compound induced significant neuronal cell death, highlighting the need for caution in therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
- Oxidative Stress Modulation : By scavenging free radicals, the compound may mitigate oxidative damage in cells.
- Cell Cycle Interference : Evidence suggests that it may interfere with cell cycle progression in cancer cells, leading to apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
